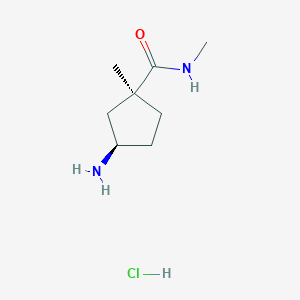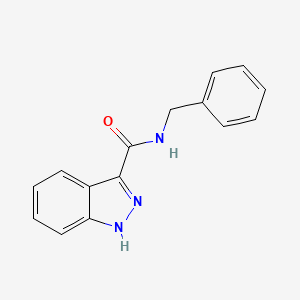
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate, also known as MSMA, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is an ester derivative of the herbicide monosodium methanearsonate, which has been used to control weeds in agricultural settings. In recent years, MSMA has gained attention for its potential use in biomedical research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate involves the inhibition of enzyme activity through the covalent modification of the active site of the enzyme. Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate contains a reactive methylene group that can form a covalent bond with the nucleophilic residues in the active site of the enzyme. This covalent modification can lead to the inhibition of enzyme activity and can be used to study the function of the enzyme in biological systems.
Biochemical and Physiological Effects
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has been shown to have several biochemical and physiological effects in biological systems. In particular, it has been shown to inhibit the activity of several enzymes involved in cellular signaling pathways, including protein tyrosine phosphatases and serine/threonine phosphatases. This inhibition can lead to changes in cellular signaling and can be used to study the function of these enzymes in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly reactive compound that can be used to study the function of enzymes involved in cellular signaling pathways. Another advantage is that it is a relatively inexpensive compound that can be easily synthesized in the laboratory. However, one limitation is that Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate. One direction is to investigate its potential use as a tool in chemical biology and drug discovery. Another direction is to study its effects on cellular signaling pathways and its potential use as a therapeutic agent. Additionally, further research is needed to determine the optimal concentrations and conditions for the use of Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate in laboratory experiments.
Méthodes De Synthèse
The synthesis of Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate involves the reaction of 2-fluorosulfonyloxy-3-methoxybenzoyl chloride with methyl acetate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder with a melting point of 98-100°C.
Applications De Recherche Scientifique
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has been studied for its potential applications in various scientific research fields. In particular, it has been investigated for its potential use as a tool in chemical biology and drug discovery. Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases and serine/threonine phosphatases. This inhibition can be used to study the function of these enzymes in biological systems and to develop new drugs that target these enzymes.
Propriétés
IUPAC Name |
methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO6S/c1-15-8-5-3-4-7(6-9(12)16-2)10(8)17-18(11,13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGYRPMQAADPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluorosulfonyloxy-3-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)

![5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2898564.png)




![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide](/img/structure/B2898574.png)